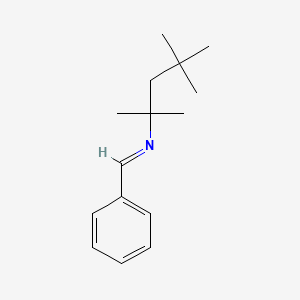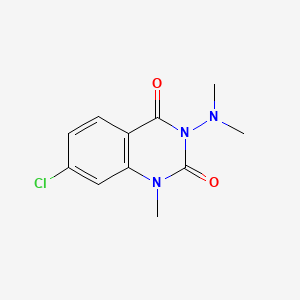
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14-Dibutyldibenz[a,h]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C30H30 This compound is characterized by its complex structure, which includes two butyl groups attached to the dibenzanthracene core
Vorbereitungsmethoden
The synthesis of 7,14-Dibutyldibenz[a,h]anthracene typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation of dibenz[a,h]anthracene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
7,14-Dibutyldibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Wissenschaftliche Forschungsanwendungen
7,14-Dibutyldibenz[a,h]anthracene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenicity and interactions with biological macromolecules.
Medicine: Investigations into its effects on cellular processes and its potential use in drug development are ongoing.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7,14-Dibutyldibenz[a,h]anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with enzymes and receptors, affecting cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
7,14-Dibutyldibenz[a,h]anthracene can be compared with other polycyclic aromatic hydrocarbons such as:
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties, it is often used in cancer research.
Benzo[a]pyrene: Another well-known carcinogen, extensively studied for its environmental and health impacts.
Dibenz[a,h]anthracene: The parent compound without butyl substitutions, used as a reference in studies of substituted derivatives.
Each of these compounds has unique properties and applications, with 7,14-Dibutyldibenz[a,h]anthracene standing out due to its specific structural modifications and resultant chemical behavior.
Eigenschaften
CAS-Nummer |
63041-48-5 |
|---|---|
Molekularformel |
C30H30 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
7,14-dibutylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C30H30/c1-3-5-13-25-27-19-17-22-12-8-10-16-24(22)30(27)26(14-6-4-2)28-20-18-21-11-7-9-15-23(21)29(25)28/h7-12,15-20H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
PWNKGPLRYNPQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
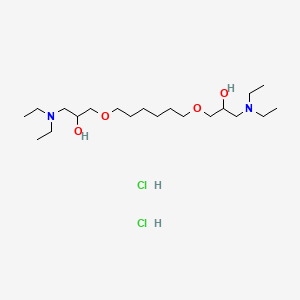
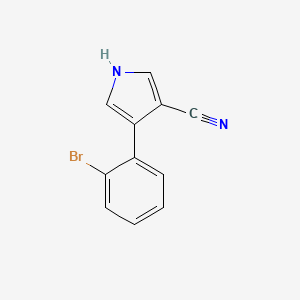
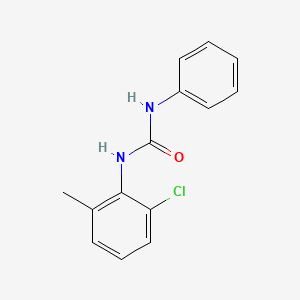
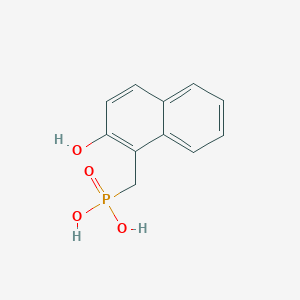
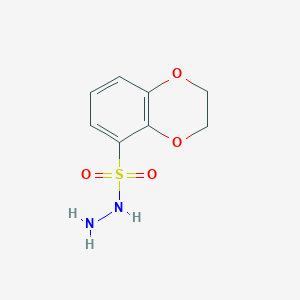
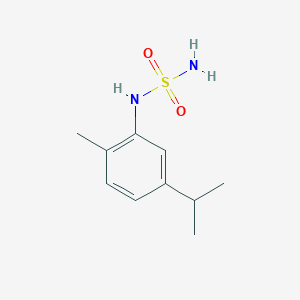

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
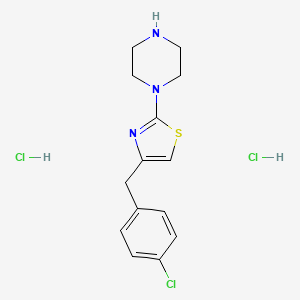
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
